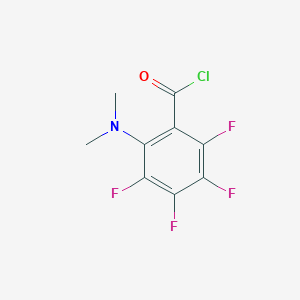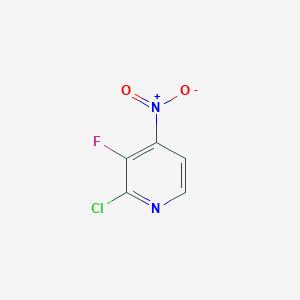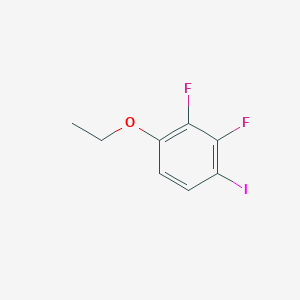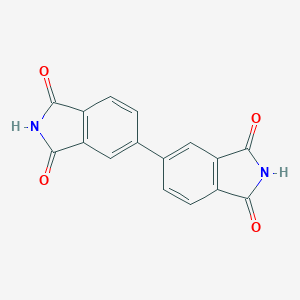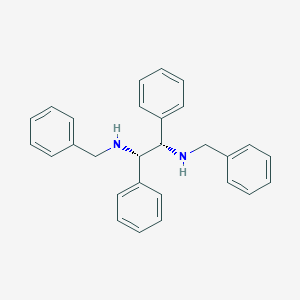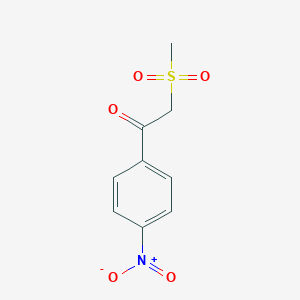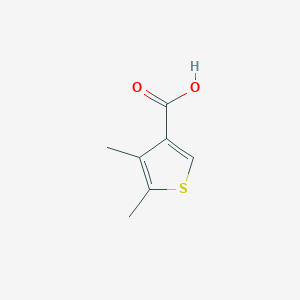
Cyclooctatetraene;iron
Descripción general
Descripción
Cyclooctatetraene;iron, also known as (Cyclooctatetraene)iron tricarbonyl, is used as primary and secondary intermediates . It is an unsaturated derivative of cyclooctane, with the formula C8H8 .
Synthesis Analysis
Stable N-heterocyclic carbenes (NHCs) can mediate unusual organometallic transformations in solution at room temperature. Depending on the choice of NHC initiator, stoichiometric or catalytic reactions of bis(cyclooctatetraene)iron [Fe(COT) 2] ensue .Molecular Structure Analysis
The solid-state structure of each complex was determined by single-crystal X-ray diffraction, and close inspection of the metrical parameters revealed significant COT ligand reduction .Chemical Reactions Analysis
Reactions of cyclooctatetraene with iron carbonyls under various conditions give not only the monomeric (η4-C8H8)Fe (CO)3 but three C8H8Fe2 (CO)6 isomers and one C8H8Fe2 (CO)5 isomer .Physical And Chemical Properties Analysis
A new synchrotron-based study of the vacuum ultraviolet (VUV) absorption spectrum for cyclooctatetraene (COT) shows a series of broad peaks .Aplicaciones Científicas De Investigación
Redox-Induced Structural Changes : Golovin and Weaver (1988) used infrared spectroelectrochemistry to investigate the redox-induced structural changes of cyclooctatetraene iron tricarbonyl. Their research provides insights into the detailed mechanisms of these changes, demonstrating the capabilities of Fourier Transform Infrared (FTIR) spectroscopy combined with electrochemical techniques in exploring complex molecular transformations (Golovin & Weaver, 1988).
Nuclear Magnetic Resonance Studies : Chierico and Mognaschi (1973) conducted a nuclear magnetic resonance (NMR) study on crystalline bis(cyclooctatetraene)iron. They observed significant changes in NMR line-width and second moment variations with temperature, providing valuable information about the molecular motions within the crystal structure of this compound (Chierico & Mognaschi, 1973).
Electron-Transfer Reactions and Structural Consequences : A study by Tulyathan and Geiger (1980) on the electron-transfer parameters of cyclooctatetraene iron tricarbonyl revealed that no large structural changes accompany the reduction of this compound in either the first or second one-electron step. This finding has implications for understanding the stability and reactivity of cyclooctatetraene iron compounds in redox processes (Tulyathan & Geiger, 1980).
Binuclear Cyclooctatetraene–Iron Carbonyl Complexes : Wang et al. (2016) explored the synthesis and characterization of binuclear cyclooctatetraene–iron carbonyl complexes. Their work demonstrates the complex nature of these compounds, including their fluxionality and valence tautomerism, which are essential for understanding their chemical behavior and potential applications (Wang et al., 2016).
Hapticity in Mononuclear Transition Metal Carbonyl Complexes : Wang et al. (2010) investigated the hapticity of cyclooctatetraene in its mononuclear transition metal carbonyl complexes, predicting the existence of various types of coordination. This research provides a deeper understanding of how cyclooctatetraene interacts with different transition metals, influencing the properties and potential applications of these complexes (Wang et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclooctatetraene;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLSXKBFNCQNV-MZLYQNCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045915 | |
| Record name | Bis(cyclooctatetraene)iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12184-52-0 | |
| Record name | Bis(cyclooctatetraene)iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclooctatetraene;iron tricarbonyl?
A1: The molecular formula of this compound tricarbonyl is C11H8FeO3, and its molecular weight is 244.05 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound complexes?
A2: Several spectroscopic techniques are employed to characterize this compound complexes, including:
- Infrared (IR) spectroscopy: Provides information about the carbonyl ligands and the coordination mode of cyclooctatetraene. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR are used to analyze the structure and dynamics of the complexes, especially the fluxional behavior of cyclooctatetraene. [, , ]
- Extended X-ray Absorption Fine Structure (EXAFS): Helps determine the local structure around the iron center within zeolite frameworks. []
- Raman Spectroscopy: Used to assess the quality and purity of multi-walled carbon nanotubes (MWCNTs) synthesized using this compound tricarbonyl as a catalyst. []
- Mössbauer Spectroscopy: Offers insights into the electronic structure and bonding within organoiron compounds, including those derived from this compound. []
Q3: How does this compound tricarbonyl react with electrophiles?
A3: this compound tricarbonyl readily reacts with electrophiles, leading to the formation of (dienyl)iron cations. These cations can be further reacted with nucleophiles, offering a versatile pathway for the synthesis of diverse polyenes. []
Q4: Can you explain the concept of "branching" and "folding" pathways in diversity-oriented synthesis using this compound tricarbonyl as an example?
A4:
- Folding pathways: Polyenes derived from this compound tricarbonyl can undergo ring-rearrangement metathesis, effectively "folding" the linear structure into various carbocycles and heterocycles. []
Q5: How is this compound tricarbonyl utilized in the synthesis of aminocyclitols? What is their biological significance?
A5: Manipulation of polyenes derived from this compound tricarbonyl through cycloaddition, oxidation, and reduction reactions enables the synthesis of stereochemically diverse polyhydroxy aminocycloalkanes, also known as "aminocyclitols." These compounds exhibit inhibitory activity against β-glucosidase enzymes. []
Q6: Can you describe the role of this compound complexes in the formation of iron clusters?
A6: Stable N-heterocyclic carbenes (NHCs) can catalyze the coupling of monomeric iron olefin complexes, such as bis(cyclooctatetraene)iron [Fe(COT)2]. This reaction forms clusters containing three or four bonded iron centers. []
Q7: How does the reaction of bis(cyclooctatetraene)iron [Fe(COT)2] with NHCs differ based on the NHC initiator used?
A7: Depending on the NHC initiator, the reaction with Fe(COT)2 can be either stoichiometric or catalytic:
- Stoichiometric reaction: Leads to the formation of a mixed-valent iron species with distinct Fe(0) and Fe(I) centers. []
- Catalytic reaction: Results in the fusion of three iron atoms to form the tri-iron cluster Fe3(COT)3, analogous to the classic Fe3(CO)12 cluster. []
Q8: What is the significance of Fe3(COT)3 in organometallic chemistry?
A8: Fe3(COT)3, produced through the NHC-catalyzed reaction of Fe(COT)2, represents a unique example of a hydrocarbon analog to the well-known iron carbonyl cluster, Fe3(CO)12. This highlights the potential of NHCs as catalysts in organometallic transformations. []
Q9: How does the concentration of this compound tricarbonyl affect the growth of multi-walled carbon nanotubes (MWCNTs) in injection Chemical Vapor Deposition (CVD)?
A9: The concentration of this compound tricarbonyl significantly influences both the orientation and iron content of the deposited MWCNTs in injection CVD. Lower concentrations result in preferred orientation and reduced iron impurities in the final product. []
Q10: What are the advantages of using this compound tricarbonyl as a catalyst for MWCNT synthesis?
A10: * Low iron content: As-deposited MWCNTs can contain as little as 2.8% iron by weight, simplifying purification steps. []* Preferred orientation: Allows for controlled growth and alignment of MWCNTs, which is crucial for specific applications. []* Scalability: The injection CVD method using this compound tricarbonyl is scalable for large-scale production. []
Q11: What insights have density functional theory (DFT) calculations provided about the relative stabilities of C8H8Fe2(CO)6 isomers?
A11: DFT calculations on the C8H8Fe2(CO)6 system reveal that the trans-(η4,η4-C8H8)Fe2(CO)6 isomer is the most stable. Interestingly, the calculations suggest that the cis-(η4,η4-C8H8)Fe2(CO)6 structure proposed for one of the metastable isomers is a high-energy structure, and its vibrational modes lead to the more stable cis-(η3,η3-C8H8)Fe2(CO)6 isomer. []
Q12: How does DFT explain the fluxionality observed in the NMR spectrum of C8H8Fe2(CO)5?
A12: DFT calculations identified two low-energy structures for C8H8Fe2(CO)5, both featuring a singly bridged cis-C8H8Fe2(CO)4(μ-CO) arrangement. These structures differ only by a rotation of the C8H8 ring around the Fe2 unit. The small energy difference between them explains the fluxional behavior observed in low-temperature NMR experiments. []
Q13: What do DFT calculations predict about the electronic structure of unsaturated C8H8Fe2(CO)n (n = 4, 3) complexes?
A13: DFT calculations on these unsaturated complexes, obtained by decarbonylation of C8H8Fe2(CO)5, indicate that the lowest energy structures with formal FeFe double bonds favor a triplet spin state over a singlet state. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




